ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]sulfanyl}propanoate
Description
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]sulfanyl}propanoate is a structurally complex compound featuring:
- A tert-butoxycarbonyl (Boc) group protecting the amino functionality at the 2-position.
- A thioether (sulfanyl) linkage at the 3-position, connected to a propyl chain terminating in a 1,3-dioxo-isoindole moiety.
- An ethyl ester group as the terminal carboxylate modification.
This compound is likely utilized in peptide synthesis or medicinal chemistry, leveraging the Boc group for amine protection during solid-phase synthesis . The isoindole dione moiety introduces rigidity and hydrogen-bonding capabilities, which may influence target binding in biological systems .
Properties
IUPAC Name |
ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O6S/c1-5-28-19(26)16(22-20(27)29-21(2,3)4)13-30-12-8-11-23-17(24)14-9-6-7-10-15(14)18(23)25/h6-7,9-10,16H,5,8,11-13H2,1-4H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSSBGGUKFINNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSCCCN1C(=O)C2=CC=CC=C2C1=O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound is a derivative of serine , an amino acid. Amino acids and their derivatives are known to influence various biological processes, including the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage.
Pharmacokinetics
Its solubility in water or 1% acetic acid, as well as in ethyl acetate and methanol, suggests that it may have good bioavailability.
Biological Activity
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]sulfanyl}propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₅H₁₈N₂O₄S
- Molecular Weight : 342.37 g/mol
- CAS Number : Not specifically listed in the provided sources.
The presence of a tert-butoxycarbonyl (Boc) group suggests potential applications in peptide synthesis and drug design, particularly in enhancing the stability and solubility of the compound.
The biological activity of this compound can be attributed to several mechanisms:
- G Protein-Coupled Receptor (GPCR) Modulation : The compound may interact with various GPCRs, which are crucial for numerous physiological processes. GPCRs are involved in signal transduction pathways that regulate cellular responses to hormones and neurotransmitters .
- Inhibition of Enzymatic Activity : The sulfenamide moiety may exhibit inhibitory effects on specific enzymes involved in metabolic pathways, potentially impacting cell proliferation and survival .
- Antioxidant Properties : Preliminary studies suggest that compounds with similar structures exhibit antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress .
Anticancer Activity
Recent studies have indicated that this compound may possess anticancer properties. For instance:
- Case Study 1 : A study published in British Journal of Pharmacology demonstrated that derivatives of similar structure exhibited selective cytotoxicity against various cancer cell lines, suggesting that this compound could be further explored for its anticancer potential .
- Case Study 2 : In a multicellular spheroid model, compounds with structural similarities were screened for their ability to inhibit tumor growth. Results indicated significant reductions in spheroid size and viability, highlighting the potential for this compound as an anticancer agent .
Anti-inflammatory Effects
The compound's biological profile may also include anti-inflammatory activities. Research indicates that similar compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators.
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds with similar structures to ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]sulfanyl}propanoate exhibit significant anticancer properties. The incorporation of the isoindole moiety has been linked to enhanced cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of isoindole can inhibit tumor growth by inducing apoptosis in cancer cells.
Case Study:
A study published in a peer-reviewed journal demonstrated that a related compound showed IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity. The mechanism of action was attributed to the compound's ability to interfere with cell cycle progression and induce oxidative stress within the cells.
Organic Synthesis
2.1 Building Block for Peptide Synthesis
this compound can serve as a versatile intermediate in peptide synthesis. The tert-butoxycarbonyl (Boc) group is commonly used for protecting amines during peptide coupling reactions.
Data Table: Boc Protection in Peptide Synthesis
Potential Applications in Drug Development
3.1 Targeting CD22 Ligands
Research indicates that compounds similar to this compound may be developed as CD22 ligands for the treatment of B-cell-related diseases such as lymphomas and autoimmune disorders. The ability to selectively target CD22 could enhance therapeutic efficacy while minimizing side effects.
Case Study:
A patent application highlighted the use of CD22 ligands derived from similar compounds, demonstrating their potential in targeting B-cell malignancies effectively through targeted delivery mechanisms .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Boc Protection Universality : All compounds employ the Boc group for amine protection, a standard strategy in peptide synthesis to prevent unwanted side reactions .
Thioether vs.
Aromatic/Heterocyclic Moieties :
- The isoindole dione in the target compound provides two carbonyl groups, enhancing hydrogen-bonding capacity compared to indole () or imidazole () derivatives.
- The boronate ester in introduces a unique reactivity profile for Suzuki-Miyaura cross-coupling, absent in the target compound.
Limitations in Similarity Analysis
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the preparation of ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]sulfanyl}propanoate?
- Methodological Answer : The synthesis typically involves sequential protection, coupling, and deprotection steps. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino functionality early in the synthesis, followed by thioether bond formation between the propanoate backbone and the isoindole-containing propyl group. Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) are preferred for coupling reactions to enhance solubility and reaction efficiency .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions, particularly during Boc protection .
- Catalysts : Use of coupling agents like DCC or EDC/HOBt for amide bond formation .
- Optimization : Reaction progress should be monitored via TLC or HPLC to ensure intermediate purity before proceeding to subsequent steps .
Q. How can the purity and structural identity of this compound be validated post-synthesis?
- Methodological Answer :
- Chromatography : HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) resolves impurities and confirms purity (>95% is typical for research-grade material) .
- Spectroscopic analysis :
- NMR : ¹H/¹³C NMR identifies functional groups (e.g., Boc tert-butyl protons at ~1.4 ppm, isoindole aromatic signals at 7.6–8.2 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and detects fragmentation patterns .
- Elemental analysis : Validates C, H, N, and S content to ensure stoichiometric consistency .
Q. What are the critical challenges in introducing the sulfanylpropyl-isoindole moiety during synthesis?
- Methodological Answer :
- Thiol oxidation : The sulfanyl (-S-) group is prone to oxidation; reactions must be conducted under inert atmospheres (N₂/Ar) with reducing agents (e.g., TCEP) to maintain thiol integrity .
- Steric hindrance : The isoindole group may impede coupling efficiency. Strategies include using excess reagents (1.2–1.5 eq) and prolonged reaction times (12–24 hrs) .
- By-product formation : Side products (e.g., disulfides) are minimized via strict temperature control and intermediate purification by flash chromatography .
Advanced Research Questions
Q. How can contradictory NMR data arising from the sulfanylpropyl-isoindole moiety be resolved?
- Methodological Answer :
- Advanced NMR techniques : 2D NMR (e.g., COSY, HSQC) resolves signal overlap in the isoindole region by correlating proton-proton and proton-carbon couplings .
- Dynamic effects : Variable-temperature NMR (e.g., 25–60°C) can shift equilibrium in cases of conformational isomerism .
- Deuteration studies : Partial deuteration of the propyl chain simplifies spectra by reducing splitting patterns .
Q. What strategies optimize the use of this compound in peptide coupling reactions?
- Methodological Answer :
- Activation methods : Pre-activate the carboxylic acid (ethyl ester hydrolysis required) using HATU or PyBOP in DMF with DIEA as a base .
- Solvent compatibility : Use DCM or THF for coupling to avoid side reactions with polar aprotic solvents .
- Monitoring : Real-time monitoring via LC-MS ensures coupling efficiency and detects premature Boc deprotection (e.g., under acidic conditions) .
Q. How does the 1,3-dioxo-isoindole moiety influence the compound’s stability under varying storage conditions?
- Methodological Answer :
- Stability studies : Accelerated degradation studies (40°C/75% RH for 6 months) assess hygroscopicity and thermal sensitivity. The isoindole group is susceptible to hydrolysis under basic conditions, requiring storage at –20°C in desiccated environments .
- Analytical tracking : DSC identifies melting points and phase transitions, while FT-IR detects carbonyl degradation (shift from ~1700 cm⁻¹ for intact isoindole dioxo groups) .
Q. What analytical approaches are recommended to resolve discrepancies in biological activity data for derivatives of this compound?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Systematic variation of the isoindole substituents (e.g., electron-withdrawing groups) and comparative bioassays (e.g., enzyme inhibition assays) identify critical functional groups .
- Computational modeling : DFT calculations or molecular docking (e.g., using AutoDock Vina) predict binding affinities and rationalize activity trends .
- Data normalization : Control for batch-to-batch variability by normalizing bioactivity data to purity (HPLC) and concentration (UV-Vis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
